molecular formula C9H17ClN2O2 B2462559 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride CAS No. 2490402-55-4

5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride

Cat. No. B2462559
M. Wt: 220.7
InChI Key: MLPYELSFJJNLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride” is a chemical compound with the CAS Number: 2490402-55-4 . It has a molecular weight of 220.7 . The compound is stored at room temperature and is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2O2.ClH/c1-9(2)6-11(8(12)13-9)7-3-4-10-5-7;/h7,10H,3-6H2,1-2H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the available data .

Scientific Research Applications

Heterocyclic System Synthesis

  • 5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one is involved in the synthesis of complex heterocyclic systems. It forms various derivatives, which are used in the synthesis of oxazolidinones and other heterocyclic compounds (Bogolyubov et al., 2004).

Diastereoselective Synthesis

  • The compound is used in diastereoselective synthesis processes. For example, it's involved in the formation of pyrrolidine-containing tetracyclic compounds via double 1,3-dipolar cycloadditions of nonstabilized azomethine ylides derived from decarboxylation of oxazolidin-5-ones (Zhang et al., 2019).

Interaction with Neuronal Acetylcholine Receptors

  • Molecular studies on the compound have been conducted to understand its interaction with neuronal acetylcholine receptors. This involves exploring its conformation and structure, particularly in relation to its potential application in neuroscience (Meneghetti et al., 2007).

Chiral Auxiliary Synthesis

  • It's used in the synthesis of chiral oxazolidin-2-ones, which are valuable as chiral auxiliaries. The synthesis process often involves asymmetric aminohydroxylation (Barta et al., 2000).

Reaction Kinetics Study

  • The kinetics of N-chlorination reactions involving this compound have been studied. This research is important in understanding its reactivity and potential applications in various chemical reactions (Pastoriza et al., 2016).

Medicinal Chemistry Applications

  • It has been involved in the synthesis of novel compounds with potential therapeutic applications. For example, it was used in the synthesis of stable isotope-labeled antibacterial agents and their metabolites (Lin & Weaner, 2012).

Enzymatic Reactions

  • The compound plays a role in enzymatic reactions, such as the kinetic resolution of ethyl (±)-4-chloro-3-hydroxybutanoate through ammonolysis (García-Urdiales et al., 1999).

Palladium-Catalyzed Reactions

  • Palladium-catalyzed carboamination reactions with this compound lead to the production of trans-2,5-disubstituted pyrrolidines, showing its versatility in organic synthesis (Lemen & Wolfe, 2010).

properties

IUPAC Name

5,5-dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-9(2)6-11(8(12)13-9)7-3-4-10-5-7;/h7,10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPYELSFJJNLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(=O)O1)C2CCNC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.